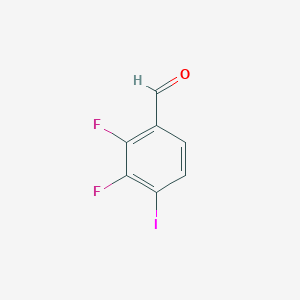

2,3-Difluoro-4-iodobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOUDZZHNAVUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647259 | |

| Record name | 2,3-Difluoro-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885590-99-8 | |

| Record name | 2,3-Difluoro-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic pathways for the preparation of 2,3-Difluoro-4-iodobenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The guide provides a comprehensive overview of the chemical reactions, reagents, and experimental conditions, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a substituted aromatic aldehyde containing a unique arrangement of electron-withdrawing fluorine and iodine atoms. This substitution pattern makes it a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The presence of the iodo group provides a versatile handle for further functionalization through various cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity of the final drug candidates. This guide outlines two viable synthetic routes to this important intermediate, starting from commercially available precursors.

Pathway 1: Iodination of 2,3-Difluorobenzaldehyde

This pathway involves the initial formylation of 1,2-difluorobenzene to produce 2,3-difluorobenzaldehyde, followed by a regioselective iodination at the 4-position.

Step 1: Synthesis of 2,3-Difluorobenzaldehyde

The synthesis of 2,3-difluorobenzaldehyde is achieved through the formylation of 1,2-difluorobenzene. A common and effective method is the use of a Vilsmeier-Haack type reaction or directed ortho-lithiation followed by quenching with a formylating agent. A patented method describes the formylation of 1,2-difluorobenzene using n-butyllithium and N,N-dimethylformamide (DMF) in tetrahydrofuran (THF).

Experimental Protocol:

To a solution of 1,2-difluorobenzene in anhydrous THF, cooled to -78 °C under an inert atmosphere, is slowly added a solution of n-butyllithium in hexanes. The reaction mixture is stirred at this temperature for 1-2 hours. Subsequently, anhydrous N,N-dimethylformamide (DMF) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford 2,3-difluorobenzaldehyde.

Step 2: Iodination of 2,3-Difluorobenzaldehyde

The second step involves the regioselective iodination of 2,3-difluorobenzaldehyde. The electron-withdrawing nature of the fluorine atoms and the aldehyde group deactivates the aromatic ring towards electrophilic substitution. Therefore, a potent iodinating agent is required. A suitable method involves the use of N-iodosuccinimide (NIS) in a strong acid, such as sulfuric acid or trifluoromethanesulfonic acid, which has been shown to be effective for the iodination of deactivated aromatic compounds. The directing effects of the ortho- and meta- fluorine atoms, along with the meta-directing aldehyde group, favor the substitution at the 4-position.

Experimental Protocol:

2,3-Difluorobenzaldehyde is dissolved in a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C). N-iodosuccinimide is then added portion-wise, and the reaction mixture is stirred at this temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude solid is washed with cold water and a saturated solution of sodium thiosulfate to remove any unreacted iodine. The product is then dried and can be further purified by recrystallization or column chromatography to yield this compound.

Quantitative Data for Pathway 1

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1,2-Difluorobenzene | n-BuLi, DMF | THF | -78 to RT | 3-5 | 65-75 |

| 2 | 2,3-Difluorobenzaldehyde | N-Iodosuccinimide, H₂SO₄ | - | 0-5 | 1-3 | 70-80 |

*Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Workflow for Pathway 1

Caption: Synthetic route for this compound via iodination.

Pathway 2: Formylation of 1,2-Difluoro-3-iodobenzene

This alternative pathway begins with the commercially available 1,2-difluoro-3-iodobenzene and introduces the aldehyde functionality in the final step.

Step 1: Synthesis of 1,2-Difluoro-3-iodobenzene (if not commercially available)

Although 1,2-difluoro-3-iodobenzene is commercially available, a potential synthesis involves the diazotization of 2,3-difluoroaniline followed by a Sandmeyer-type reaction with potassium iodide. A more modern approach could involve a directed ortho-lithiation of 1,2-difluorobenzene followed by quenching with an iodine source.

Step 2: Formylation of 1,2-Difluoro-3-iodobenzene

The formylation of 1,2-difluoro-3-iodobenzene can be achieved through various methods, including the Vilsmeier-Haack reaction or a palladium-catalyzed formylation. A general and effective method for the formylation of aryl iodides involves the use of carbon monoxide or a CO surrogate in a palladium-catalyzed reaction.

Experimental Protocol:

In a pressure vessel, 1,2-difluoro-3-iodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a ligand (if necessary), and a base (e.g., a tertiary amine) are dissolved in a suitable solvent (e.g., DMF or toluene). The vessel is then pressurized with carbon monoxide and a reducing agent (e.g., a silane), and the mixture is heated to a specified temperature for several hours. After cooling and releasing the pressure, the reaction mixture is worked up by filtration to remove the catalyst, followed by an aqueous workup. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.

Quantitative Data for Pathway 2

| Step | Reactants | Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2 | 1,2-Difluoro-3-iodobenzene | Pd(PPh₃)₄ | CO, HSiMe₂OtBu, Base | Toluene | 80-100 | 12-24 | 60-70* |

*Yield is estimated based on general procedures for the formylation of aryl iodides and may vary.

Workflow for Pathway 2

Caption: Synthetic route via formylation of an iodinated precursor.

Conclusion

Both presented pathways offer viable routes to this compound. The choice of pathway may depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Pathway 1, involving the iodination of 2,3-difluorobenzaldehyde, may be more cost-effective if 1,2-difluorobenzene is readily available. Pathway 2 offers a more direct route if 1,2-difluoro-3-iodobenzene is used as the starting material. Both routes require careful control of reaction conditions to achieve good yields and purity of the final product. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Technical Guide: Physicochemical Properties of 2,3-Difluoro-4-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a larger, more polarizable iodine atom, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of novel compounds. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the difluoro-iodo-substituted phenyl ring influences the molecule's reactivity, lipophilicity, and potential biological interactions. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with relevant experimental protocols and safety information.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. While experimental data for some properties are limited, computed values and data from analogous compounds provide valuable insights.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂IO | |

| Molecular Weight | 268.00 g/mol | |

| CAS Number | 885590-99-8 | |

| Appearance | Pale yellow powder | |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C |

Predicted and Experimental Physicochemical Data

| Property | Value | Notes |

| Melting Point | 76-81 °C (for 4-Bromo-2,6-difluorobenzaldehyde) | Experimental data for the title compound is not readily available. The provided value is for a structurally similar compound and should be considered an estimate.[1][2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Slightly soluble in water. Soluble in many organic solvents. | The solubility in water is expected to be low due to the hydrophobic aromatic ring and iodine atom. Good solubility is expected in solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |

| pKa | Not available | The aldehyde proton is not typically acidic. |

| LogP | 2.3819 | Computed value, indicating moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | Computed value. |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely available, the following are predicted key spectral features based on its structure and data from analogous compounds.

| Spectroscopy | Predicted Features |

| ¹H NMR | Aldehyde proton (CHO): A singlet peak expected around δ 9.8-10.5 ppm. This downfield shift is characteristic of aldehyde protons due to the deshielding effect of the carbonyl group. Aromatic protons: Two doublets or multiplets are expected in the aromatic region (δ 7.0-8.5 ppm). The coupling patterns will be influenced by both fluorine and iodine substituents. |

| ¹³C NMR | Carbonyl carbon (C=O): A signal is expected in the highly deshielded region of δ 185-195 ppm. Aromatic carbons: Signals for the six aromatic carbons will appear in the δ 110-165 ppm range. The carbons directly attached to fluorine will show characteristic splitting (C-F coupling). The carbon attached to iodine will also have a distinct chemical shift. |

| IR Spectroscopy | C=O stretch: A strong absorption band is expected around 1700-1730 cm⁻¹, characteristic of an aromatic aldehyde. C-H stretch (aldehyde): A medium intensity band is expected around 2720-2820 cm⁻¹. C-F stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹. C-I stretch: A weaker absorption is expected at lower wavenumbers, typically below 600 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 268, corresponding to the molecular weight of the compound. Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO, M-29) and the loss of a hydrogen atom (M-1). |

Experimental Protocols

Synthesis of this compound (Proposed)

Reaction Scheme:

Materials:

-

1,2-Difluoro-3-iodobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Lithiating Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Formation of the Aryllithium Reagent: Slowly add n-butyllithium to the cooled diisopropylamine solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes. To this solution, add a solution of 1,2-difluoro-3-iodobenzene in anhydrous THF dropwise, ensuring the temperature does not rise above -70 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Formylation: Slowly add anhydrous DMF to the reaction mixture at -78 °C. The reaction is typically exothermic, so the addition rate should be controlled to maintain the temperature. After the addition is complete, allow the reaction to stir at -78 °C for an additional hour and then gradually warm to room temperature overnight.

-

Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.

General Purification Protocol for Aromatic Aldehydes

Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acids. The following are general methods for their purification:

-

Column Chromatography: As described in the synthesis protocol, silica gel chromatography is a common and effective method for purifying aromatic aldehydes.

-

Distillation: For liquid aldehydes, vacuum distillation can be used for purification. However, for solid compounds like this compound, this is not applicable.

-

Recrystallization: If a suitable solvent system is found, recrystallization can be a highly effective method for obtaining pure crystalline material.

-

Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which is then filtered and decomposed back to the pure aldehyde by treatment with acid or base. This method is particularly useful for removing non-aldehydic impurities.

Reactivity and Biological Activity

Chemical Reactivity

The reactivity of this compound is largely dictated by the interplay of its functional groups and substituents.

-

Aldehyde Group: The two electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. It will readily undergo reactions typical of aldehydes, such as Wittig reactions, Grignard reactions, and reductive amination.

-

Aromatic Ring: The fluorine atoms also activate the benzene ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine atoms. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, making this molecule a versatile building block for the synthesis of more complex structures.

Biological Activity

Specific biological activity data for this compound is not extensively reported in the literature. However, substituted benzaldehydes are a well-known class of compounds with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[4][5] The presence of fluorine and iodine atoms can significantly influence the biological profile of the molecule by altering its metabolic stability, membrane permeability, and binding affinity to biological targets. Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents.

Safety Information

Hazard Statements:

Based on data for similar compounds, this compound should be handled with care. Potential hazards may include:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Visualizations

Caption: Proposed synthesis and characterization workflow for this compound.

Caption: A general workflow for the biological screening of a novel chemical entity.

References

- 1. 4-Bromo-2,6-difluorobenzaldehyde 96 537013-51-7 [sigmaaldrich.com]

- 2. 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 [chemicalbook.com]

- 3. 2,3-DIFLUORO-4-BROMOBENZALDEHYDE | 644985-24-0 [chemicalbook.com]

- 4. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus | MDPI [mdpi.com]

- 5. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Difluoro-4-iodobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a versatile iodine atom, makes it an attractive precursor for the synthesis of novel therapeutic agents and functional materials. The iodine moiety is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. Furthermore, the difluorobenzaldehyde scaffold is a key component in the design of selective enzyme inhibitors, notably for aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer stem cell biology and chemotherapy resistance. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its applications in drug development, with a focus on its role as a precursor to ALDH inhibitors and its utility in palladium-catalyzed cross-coupling reactions.

Chemical Properties and Structure

This compound is a solid at room temperature with the chemical formula C₇H₃F₂IO.[1] Its structure is characterized by a benzene ring substituted with an aldehyde group, two fluorine atoms at positions 2 and 3, and an iodine atom at position 4.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 885590-99-8 | [1] |

| Molecular Formula | C₇H₃F₂IO | [1] |

| Molecular Weight | 268.00 g/mol | [1] |

| Appearance | Pale yellow powder | |

| Storage Temperature | 2–8 °C, under inert gas |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 1,2-difluorobenzene. A plausible and efficient synthetic route involves the protection of a formyl group precursor, followed by directed ortho-metalation and subsequent iodination.

Experimental Protocol: A Representative Synthesis

This protocol is based on established methods for the synthesis of similar halogenated benzaldehydes, such as the preparation of 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde.[2]

Step 1: Protection of 2,3-Difluorobenzaldehyde

-

To a solution of 2,3-difluorobenzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2-(2,3-difluorophenyl)-1,3-dioxolane.

Step 2: Directed ortho-Metalation and Iodination

-

Dissolve the protected aldehyde from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours to allow for complete lithiation.

-

Add a solution of iodine (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Deprotection and Isolation

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Add a dilute solution of hydrochloric acid (e.g., 2 M HCl) and stir the mixture vigorously for several hours to hydrolyze the dioxolane protecting group.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Medicinal Chemistry and Organic Synthesis

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research, particularly in drug discovery and as a substrate for cross-coupling reactions.

Precursor for Aldehyde Dehydrogenase (ALDH) Inhibitors

Aldehyde dehydrogenases (ALDHs) are a family of enzymes that are overexpressed in various cancers and are associated with cancer stem cells and resistance to chemotherapy. Specifically, the ALDH1A3 isoform has emerged as a promising target for cancer therapy. Benzaldehyde derivatives have been investigated as inhibitors of ALDH enzymes. The aldehyde group of these molecules can interact with the active site of the enzyme, while the substituted phenyl ring allows for modifications to enhance potency and selectivity.

Derivatives of this compound can be synthesized to explore their potential as ALDH1A3 inhibitors. The fluorine atoms can improve metabolic stability and binding affinity, while the iodine atom provides a handle for further diversification of the molecular scaffold.

Table 2: Representative Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3

| Compound ID | Structure | Target | IC₅₀ (µM) |

| ABMM-15 | Benzyloxybenzaldehyde scaffold | ALDH1A3 | 0.23 |

| ABMM-16 | Benzyloxybenzaldehyde scaffold | ALDH1A3 | 1.29 |

Note: Data for closely related benzyloxybenzaldehyde derivatives are presented to illustrate the potential of this class of compounds as ALDH1A3 inhibitors.

Substrate for Suzuki-Miyaura Cross-Coupling Reactions

The carbon-iodine bond in this compound is a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or a boronic ester. This versatility enables the synthesis of a wide array of biaryl compounds and other complex molecules, which are prevalent structures in pharmaceuticals and advanced materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and ethanol or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd (1) | K₂CO₃ | Ethanol | RT | 6 | High |

Note: This table provides representative conditions for a similar substrate to illustrate the general parameters of the Suzuki-Miyaura reaction.[3]

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in drug discovery and organic synthesis. Its utility as a precursor for ALDH inhibitors highlights its relevance in the development of novel anticancer agents. Furthermore, its reactivity in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the construction of complex molecular frameworks. The synthetic protocols and applications detailed in this guide underscore the importance of this compound for researchers and scientists in the pharmaceutical and chemical industries. Further exploration of this compound and its derivatives is likely to yield new and valuable discoveries.

References

Spectroscopic Profile of 2,3-Difluoro-4-iodobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2,3-Difluoro-4-iodobenzaldehyde, a compound of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive set of predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are derived from established principles of spectroscopy and analysis of structurally related compounds. This guide also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, organized for clarity and ease of comparison.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine, iodine, and aldehyde substituents. The aldehyde proton is expected to appear significantly downfield.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.1 | s | - | H-7 (Aldehyde) |

| ~7.7 - 7.9 | m | - | H-6 |

| ~7.3 - 7.5 | m | - | H-5 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The chemical shifts of the carbon atoms in the benzene ring are affected by the electronegativity and position of the substituents. The carbonyl carbon of the aldehyde is expected at a characteristic downfield shift.

| Chemical Shift (δ, ppm) | Assignment |

| ~188 - 192 | C-7 (C=O) |

| ~150 - 155 (d) | C-2 (C-F) |

| ~145 - 150 (d) | C-3 (C-F) |

| ~135 - 140 | C-1 |

| ~125 - 130 | C-5 |

| ~120 - 125 | C-6 |

| ~90 - 95 | C-4 (C-I) |

d = doublet due to C-F coupling

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

The chemical shifts for the fluorine atoms are predicted based on typical values for fluorinated aromatic compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~-120 to -130 | d | ~15-20 | F (on C-2) |

| ~-135 to -145 | d | ~15-20 | F (on C-3) |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and substituted aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~2820, ~2720 | Medium, Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 - 1715 | Strong | Aldehyde C=O Stretch |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C Stretch |

| ~1200 - 1250 | Strong | C-F Stretch |

| ~800 - 900 | Strong | C-H Out-of-plane Bending |

| ~600 - 700 | Medium | C-I Stretch |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum under electron ionization (EI) would show a molecular ion peak and characteristic fragmentation patterns for a halogenated benzaldehyde. The molecular weight of this compound is 267.92 g/mol .

| m/z | Predicted Fragment Ion | Interpretation |

| 268 | [C₇H₃F₂IO]⁺ | Molecular ion (M⁺) |

| 267 | [C₇H₂F₂IO]⁺ | Loss of H radical |

| 239 | [C₆H₃F₂I]⁺ | Loss of CHO radical |

| 141 | [C₇H₃F₂O]⁺ | Loss of I radical |

| 113 | [C₆H₃F₂]⁺ | Loss of I and CO |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum using a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum to singlets.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A dedicated fluorine probe is not always necessary but can improve sensitivity. Use a suitable reference standard, such as hexafluorobenzene, and reference the spectrum to CFCl₃.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to the Solubility and Stability of 2,3-Difluoro-4-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde of interest in organic synthesis, particularly as a building block in the development of novel pharmaceutical agents and functional materials. Its chemical structure, featuring two fluorine atoms, an iodine atom, and an aldehyde group on a benzene ring, imparts unique electronic and steric properties that influence its reactivity, solubility, and stability. A thorough understanding of these properties is critical for its effective handling, storage, and application in research and development.

This guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂IO | ChemScene[1] |

| Molecular Weight | 268.00 g/mol | ChemScene[1] |

| Appearance | Pale yellow powder | ChemicalBook[2] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | ChemicalBook[2] |

Solubility Profile

The solubility of an organic compound is dictated by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are key determining factors. As a halogenated aromatic aldehyde, this compound is expected to be a polar molecule. The presence of fluorine and iodine atoms increases its molecular weight and polarizability, while the aldehyde group can act as a hydrogen bond acceptor.

Based on these structural features, a predicted solubility profile in common laboratory solvents is presented in Table 2. It is important to note that this is a qualitative prediction, and experimental verification is necessary for quantitative data.

Table 2: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | Low to Insoluble | The polar nature of the aldehyde and fluoro- substituents is unlikely to be overcome by the non-polar solvent. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar C-F, C-I, and C=O bonds. Solvents like DMF and DMSO are highly polar and are excellent solvents for a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol, Water | Sparingly Soluble to Insoluble (in water) | The aldehyde group can accept hydrogen bonds from protic solvents. However, the large, hydrophobic iodinated and fluorinated benzene ring will likely limit solubility in water. Solubility is expected to be higher in alcohols compared to water. |

Stability Profile

The stability of this compound is a critical parameter for its synthesis, purification, storage, and use. Potential degradation pathways include oxidation of the aldehyde, hydrolysis, and photodecomposition. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.

Table 3: Recommended Conditions for Stability and Forced Degradation Studies

| Stress Condition | Recommended Parameters | Potential Degradation Pathway |

| Thermal (Solid State) | 40°C, 60°C, 80°C (in a calibrated oven) | Decomposition, polymerization |

| Thermal (Solution) | 60°C in a suitable inert solvent (e.g., ACN) | Accelerated solution-state reactions |

| Photolytic (Solid State & Solution) | Exposure to UV (e.g., 254 nm, 365 nm) and visible light (ICH Q1B guidelines) | Photodegradation, C-I bond cleavage, radical reactions |

| Hydrolytic (Aqueous Solution) | 0.1 M HCl (acidic), Purified Water (neutral), 0.1 M NaOH (basic) at room temperature and elevated temperature (e.g., 60°C) | Hydrolysis of the aldehyde (less common for aldehydes), potential for other pH-dependent reactions |

| Oxidative (Solution) | 3% H₂O₂ in a suitable solvent at room temperature | Oxidation of the aldehyde to a carboxylic acid |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Calculation: Determine the solubility from the concentration of the analyte in the diluted sample, taking into account the dilution factor.

Protocol for Stability Assessment (Forced Degradation)

This protocol outlines a comprehensive approach to assessing the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile for thermal and oxidative stress; aqueous buffers for hydrolytic stress). For solid-state studies, use the neat compound.

-

Stress Conditions:

-

Thermal Stress: Place solid samples and solutions in a calibrated oven at the temperatures specified in Table 3 for a defined period (e.g., 1, 3, 7, and 14 days).

-

Photolytic Stress: Expose solid samples and solutions to a controlled light source (UV and visible) as per ICH Q1B guidelines. Protect control samples from light.

-

Hydrolytic Stress: Add the compound to 0.1 M HCl, purified water, and 0.1 M NaOH. Keep the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period, monitoring at various time points.

-

Oxidative Stress: Add hydrogen peroxide solution to a solution of the compound and stir at room temperature. Monitor the reaction over time.

-

-

Sample Analysis: At each time point, withdraw a sample and quench the degradation process if necessary (e.g., by neutralization or cooling). Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (e.g., HPLC).

-

Data Evaluation:

-

Quantify the amount of remaining this compound.

-

Detect and quantify any degradation products formed.

-

Calculate the percentage degradation.

-

A mass balance should be performed to account for the initial amount of the compound and its degradation products.

-

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: General workflow for solubility determination.

Caption: Workflow for comprehensive stability testing.

Caption: Plausible degradation pathways for a halogenated benzaldehyde.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound. While specific experimental data is currently lacking in the public domain, the provided general principles and detailed experimental protocols offer a robust framework for researchers to determine these critical parameters. The systematic evaluation of solubility and stability is paramount for the successful application of this compound in drug discovery and materials science, ensuring its quality, efficacy, and safety. It is strongly recommended that the protocols outlined in this guide be implemented to generate specific data for this compound.

References

Commercial Availability and Technical Profile of 2,3-Difluoro-4-iodobenzaldehyde: A Guide for Researchers

For Immediate Release

Shanghai, China – December 27, 2025 – 2,3-Difluoro-4-iodobenzaldehyde, a halogenated aromatic aldehyde with significant potential in pharmaceutical and materials science research, is commercially available from various chemical suppliers. This technical guide provides an in-depth overview of its chemical properties, commercial availability, and potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a substituted benzaldehyde derivative. The presence of two fluorine atoms and an iodine atom on the benzene ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 885590-99-8 | ChemScene[1] |

| Molecular Formula | C₇H₃F₂IO | ChemScene[1] |

| Molecular Weight | 268.00 g/mol | ChemScene[1] |

| Appearance | Pale yellow powder | Multiple Suppliers |

| Storage Temperature | 2-8°C, under inert gas | Multiple Suppliers |

Further detailed physical and chemical properties such as melting point, boiling point, and solubility are not consistently reported across suppliers and would require experimental determination or access to a comprehensive Certificate of Analysis.

Commercial Availability

This compound is available for purchase from a range of chemical suppliers catering to the research and development market. These suppliers offer the compound in various quantities, from milligrams to grams.

Key Suppliers:

-

ChemScene[1]

-

ChemicalBook

Pricing and availability are subject to change and should be confirmed directly with the suppliers.

Potential Applications in Research and Development

Halogenated benzaldehydes are versatile intermediates in the synthesis of complex organic molecules. The specific substitution pattern of this compound suggests its utility in several areas:

-

Drug Discovery and Medicinal Chemistry: The difluoro-iodophenyl moiety can be incorporated into novel drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further functionalization through cross-coupling reactions. Analogous iodo-substituted aromatic compounds are utilized in the synthesis of a wide range of therapeutics.

-

Materials Science: Aryl halides are precursors for the synthesis of organic electronic materials, such as polymers and small molecules for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties conferred by the fluorine and iodine substituents could be exploited in the design of new materials.

-

Porphyrin Synthesis: Iodinated benzaldehydes are known to be used in the synthesis of porphyrin derivatives, which have applications in catalysis, sensing, and photodynamic therapy.

Synthetic Considerations

Below is a conceptual workflow for a potential synthetic route.

Caption: A potential synthetic pathway for this compound.

Experimental Protocols: General Procedures for Similar Compounds

Detailed experimental protocols for this compound are not currently published. However, protocols for the synthesis of structurally similar compounds can provide valuable guidance for researchers. The following is a generalized procedure for the synthesis of a halogenated benzaldehyde, which can be adapted.

General Protocol for the Synthesis of a Halogenated Benzaldehyde via Formylation of an Aryl Halide:

Materials:

-

Substituted Aryl Halide (e.g., 1,2-Difluoro-3-iodobenzene)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Magnesium turnings

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with the aryl halide and anhydrous THF under a nitrogen atmosphere.

-

Formation of the Organometallic Reagent: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the organolithium reagent.

-

Formylation: Anhydrous DMF is added dropwise to the cooled solution, again maintaining the low temperature. After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The organic layers are combined, washed with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure halogenated benzaldehyde.

Note: This is a generalized protocol and the specific reaction conditions (e.g., stoichiometry, reaction times, and purification methods) would need to be optimized for the synthesis of this compound.

Application in a Signaling Pathway Context

Given the prevalence of kinase inhibitors in modern drug discovery, a plausible application for this compound would be as a key building block for the synthesis of a novel kinase inhibitor. The aldehyde functionality can be readily converted into various pharmacophores that can interact with the kinase active site. The di-fluoro-iodo-phenyl moiety could be designed to occupy a specific pocket within the kinase, with the iodine atom serving as a handle for further optimization via Suzuki or Sonogashira coupling to enhance potency or selectivity.

Caption: Role in a typical drug discovery workflow.

This technical guide serves as a starting point for researchers interested in utilizing this compound. For detailed specifications and safety information, it is recommended to consult the suppliers' technical data sheets and material safety data sheets.

References

An In-depth Technical Guide to 2,3-Difluoro-4-iodobenzaldehyde: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) from a certified supplier. Always consult the specific SDS for 2,3-Difluoro-4-iodobenzaldehyde before handling or use.

Introduction

This compound is a halogenated aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom, makes it an attractive precursor for the synthesis of complex organic molecules. The aldehyde functionality serves as a handle for various chemical transformations, while the iodo- and fluoro-substituents can be exploited for cross-coupling reactions and to modulate the physicochemical and biological properties of target compounds. This guide provides a comprehensive overview of the safety, handling, and potential synthetic applications of this compound, with a focus on providing practical information for laboratory professionals.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on data for its isomers and related compounds.

| Property | Value (Estimated) | Source/Analogy |

| CAS Number | 885590-99-8 | Chemical Supplier Databases |

| Molecular Formula | C₇H₃F₂IO | Calculated |

| Molecular Weight | 268.00 g/mol | Calculated |

| Appearance | Pale yellow powder or solid | Analogy to similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethanol) | General knowledge of similar compounds |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

Safety and Handling

Hazard Identification

Based on data for related di-fluoro-iodo-benzaldehydes, this compound is anticipated to be classified with the following hazards:

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (May cause respiratory irritation) |

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases. Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, the following sections provide potential synthetic routes and reaction methodologies based on established procedures for structurally similar compounds.

Proposed Synthesis of this compound

A potential synthetic route can be adapted from the preparation of 4-bromo-2,3-difluorobenzaldehyde. This would involve the formylation of 1,2-difluorobenzene, followed by a directed iodination.

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology (Hypothetical):

-

Formylation of 1,2-Difluorobenzene: To a solution of 1,2-difluorobenzene in an appropriate anhydrous solvent (e.g., THF) at low temperature (e.g., -78°C), a strong base such as n-butyllithium is added dropwise to effect lithiation. The resulting aryllithium species is then quenched with N,N-dimethylformamide (DMF). The reaction is then warmed to room temperature and worked up with an acidic aqueous solution to yield 2,3-difluorobenzaldehyde. Purification is typically achieved by column chromatography.

-

Iodination of 2,3-Difluorobenzaldehyde: 2,3-Difluorobenzaldehyde is dissolved in a suitable solvent (e.g., acetonitrile or a strong acid like sulfuric acid). An iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), is added portion-wise. The reaction mixture is stirred at a controlled temperature (which may range from room temperature to elevated temperatures depending on the reactivity) until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

General Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology (General Protocol):

-

To a reaction vessel charged with this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

A degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) is added.

-

The reaction mixture is heated to a specified temperature (typically between 80-100°C) and stirred for a period of time until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Biological Activity and Potential in Drug Discovery

While there is no specific literature detailing the biological activities of this compound, the benzaldehyde scaffold and its substituted derivatives are known to exhibit a wide range of biological effects. Research on structurally related compounds can provide insights into the potential applications of this molecule in drug discovery.

Known Biological Activities of Substituted Benzaldehydes

-

Antimicrobial and Antifungal Activity: Various substituted benzaldehydes have demonstrated efficacy against a range of bacteria and fungi. The presence of halogens on the aromatic ring can enhance this activity.

-

Enzyme Inhibition: Benzaldehyde derivatives have been investigated as inhibitors of various enzymes, including tyrosinase and cholinesterases, which are targets for conditions like hyperpigmentation and Alzheimer's disease, respectively.

-

Cytotoxic and Anticancer Activity: A number of substituted benzaldehydes have shown cytotoxic effects against various cancer cell lines. The nature and position of the substituents on the aromatic ring are critical for their activity.

Hypothetical Signaling Pathway Involvement

Given the known activities of other bioactive benzaldehydes, it is plausible that this compound or its derivatives could interact with cellular signaling pathways. For instance, some phenolic compounds are known to exert their effects through the Nrf2/HO-1 pathway, which is a key regulator of cellular antioxidant responses.

Hypothetical Nrf2/HO-1 Activation Pathway:

Caption: A hypothetical signaling pathway illustrating how a bioactive benzaldehyde derivative might induce an antioxidant response via the Nrf2/HO-1 pathway. This is a theoretical model for research guidance and has not been experimentally validated for this compound.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its structural features suggest significant potential as a building block for the synthesis of novel compounds in the fields of drug discovery and materials science. While specific data on its physicochemical properties and biological activities are scarce, analogies to its isomers and other substituted benzaldehydes provide a solid foundation for its safe handling and for the design of future research. The synthetic protocols outlined in this guide, adapted from related compounds, offer a starting point for the chemical exploration of this versatile molecule. Further investigation into its reactivity and biological profile is warranted to fully unlock its potential.

References

2,3-Difluoro-4-iodobenzaldehyde molecular weight and formula

An In-depth Technical Guide to 2,3-Difluoro-4-iodobenzaldehyde

This technical guide provides comprehensive information on the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is a substituted aromatic compound that is useful as a building block in organic synthesis. Its key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂IO | [1][2] |

| Molecular Weight | 268.00 g/mol | [1][2] |

| CAS Number | 885590-99-8 | [1][2] |

Chemical Structure

The structure of this compound consists of a benzene ring substituted with two fluorine atoms, an iodine atom, and a formyl (aldehyde) group.

Caption: Chemical structure of this compound.

Experimental Protocols

As a chemical intermediate, this compound is typically used in multi-step synthetic pathways. A representative experimental protocol would involve its use in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, where the iodine atom is replaced by another functional group. The specific conditions (catalyst, base, solvent, temperature) would depend on the desired product.

It is important to note that this compound is not known to have biological activity and therefore is not associated with any signaling pathways.

Safety and Handling

Store under an inert gas (nitrogen or argon) at 2–8 °C.[2] It is typically supplied as a pale yellow powder.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

The Synthetic Versatility of 2,3-Difluoro-4-iodobenzaldehyde: A Technical Guide for Organic Chemists

A valuable building block in the synthesis of complex organic molecules, 2,3-Difluoro-4-iodobenzaldehyde is a key intermediate for researchers and scientists, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and a reactive iodine atom, allows for a diverse range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions.

This technical guide provides an in-depth overview of the potential applications of this compound in organic synthesis, complete with experimental protocols and visual workflows to aid researchers in their synthetic endeavors.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its ability to serve as a scaffold for the construction of complex biaryl and aryl-alkynyl structures. The presence of the iodine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the difluoro substitution pattern can influence the electronic properties and biological activity of the resulting molecules.

Key transformations involving this versatile aldehyde include:

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds between the aryl iodide and various boronic acids or esters, leading to the synthesis of substituted biaryl compounds. These structures are prevalent in many pharmaceutical agents.

-

Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This is a crucial step in the synthesis of various kinase inhibitors and other bioactive molecules containing an arylethynyl moiety.

-

Heck Reaction: The Heck reaction allows for the coupling of the aryl iodide with an alkene, resulting in the formation of a substituted alkene. This reaction is a valuable tool for the synthesis of complex organic frameworks.

These reactions are foundational in the construction of libraries of compounds for drug discovery and for the total synthesis of natural products and their analogs.

Experimental Protocols

Detailed methodologies for key reactions involving this compound are outlined below. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.

Suzuki-Miyaura Coupling: Synthesis of a Biaryl Aldehyde

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Table 1: Reagents and Conditions for a Typical Suzuki-Miyaura Coupling Reaction

| Reagent/Parameter | Molar Equivalent/Condition |

| This compound | 1.0 eq |

| Arylboronic Acid | 1.2 eq |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 eq |

| Base (e.g., K₂CO₃) | 2.0 eq |

| Solvent | 1,4-Dioxane/Water (4:1) |

| Temperature | 90 °C |

| Reaction Time | 12 hours |

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (4:1) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of an Aryl-Alkynyl Aldehyde

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Table 2: Reagents and Conditions for a Typical Sonogashira Coupling Reaction

| Reagent/Parameter | Molar Equivalent/Condition |

| This compound | 1.0 eq |

| Terminal Alkyne | 1.2 eq |

| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 0.05 eq |

| Copper(I) Iodide (CuI) | 0.1 eq |

| Base (e.g., Triethylamine) | 2.0 eq |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 6 hours |

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the terminal alkyne (1.2 eq) in tetrahydrofuran (THF).

-

Add triethylamine (2.0 eq) to the mixture.

-

Degas the solution by bubbling with an inert gas for 15 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (0.1 eq).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic transformations discussed.

Applications in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The aldehyde functionality can be further elaborated, for example, through reductive amination or condensation reactions, to introduce additional diversity and to interact with specific residues in the kinase active site. The difluorophenyl moiety is a common feature in many kinase inhibitors, often contributing to enhanced binding affinity and improved pharmacokinetic properties.

The biaryl and aryl-alkynyl scaffolds, readily accessible from this compound, form the core of numerous kinase inhibitors targeting pathways such as the RAS-RAF-MEK-ERK signaling cascade.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for the efficient construction of complex molecular architectures that are of significant interest to the pharmaceutical and agrochemical industries. The palladium-catalyzed cross-coupling reactions highlighted in this guide provide robust and reliable methods for the elaboration of this key intermediate, paving the way for the discovery and development of novel bioactive compounds. Researchers and scientists are encouraged to explore the full potential of this reagent in their synthetic campaigns.

An In-depth Technical Guide to 2,3-Difluoro-4-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and an iodine atom on the benzene ring, imparts distinct chemical properties that are advantageous for the synthesis of complex molecules. The presence of the aldehyde functional group allows for a wide range of chemical transformations, while the iodo- and fluoro-substituents provide sites for cross-coupling reactions and can influence the biological activity and pharmacokinetic properties of derivative compounds. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on experimental details and its role in the development of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 885590-99-8 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₃F₂IO | --INVALID-LINK--[1] |

| Molecular Weight | 268.00 g/mol | --INVALID-LINK--[1] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic strategy can be inferred from established organic chemistry principles and analogous transformations. A plausible synthetic route would involve the formylation of a 1,2-difluoro-3-iodobenzene precursor.

Hypothetical Synthesis Workflow:

Caption: A potential synthetic workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR and ¹³C NMR for this compound are not explicitly available in the reviewed scientific literature. However, based on the structure, the following characteristic signals would be expected:

Expected ¹H NMR Signals:

-

A singlet for the aldehyde proton (-CHO) in the region of 9.8-10.5 ppm.

-

A complex multiplet or two distinct multiplets for the two aromatic protons, influenced by fluorine-proton and proton-proton coupling.

Expected ¹³C NMR Signals:

-

A signal for the aldehyde carbonyl carbon around 185-195 ppm.

-

Aromatic carbon signals in the range of 110-160 ppm, with characteristic carbon-fluorine coupling constants (J-coupling).

Applications in Organic Synthesis and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through reactions involving the aldehyde and iodo functionalities.

Suzuki-Miyaura Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound (e.g., a boronic acid or boronic ester).

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

-

To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction:

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in PET Tracer Development

Aromatic aldehydes, particularly those containing fluorine, are important precursors in the development of Positron Emission Tomography (PET) tracers.[2] The aldehyde group provides a reactive handle for the introduction of a radiolabeled moiety or for coupling to a targeting vector. The fluorine atoms can be substituted with the positron-emitting isotope ¹⁸F. The development of novel PET tracers is crucial for advancing molecular imaging in both preclinical research and clinical diagnostics.[3][4][5][6]

Signaling Pathway Visualization (Hypothetical)

While no specific signaling pathway has been directly linked to this compound in the available literature, its derivatives could potentially be designed to target various biological pathways implicated in disease. For instance, if a derivative were synthesized to inhibit a specific kinase, it would interfere with a signaling cascade. The following diagram illustrates a generic kinase signaling pathway that could be a target for such a molecule.

Caption: A generic kinase signaling pathway potentially targeted by a derivative.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its multifunctionality allows for diverse chemical transformations, making it an attractive starting material for creating complex molecular architectures. Further research into its synthesis, characterization, and applications is warranted to fully exploit its potential in various scientific disciplines.

References

- 1. chemscene.com [chemscene.com]

- 2. wttc.triumf.ca [wttc.triumf.ca]